
Tenovin-6
Vue d'ensemble
Description
Tenovin-6 est une petite molécule connue pour sa capacité à activer la transcription dépendante de p53 et à inhiber les protéines sirtuines, en particulier SIRT1, SIRT2 et SIRT3 . Il a montré une activité antitumorale significative dans diverses lignées cellulaires cancéreuses et est un composé prometteur dans la recherche sur le cancer .
Applications De Recherche Scientifique
Tenovin-6 is a small molecule compound that has garnered attention for its potential anti-neoplastic effects and its role as an inhibitor of sirtuins, particularly SIRT1 . It has demonstrated promising results in various scientific research applications, particularly in cancer research.
Scientific Research Applications
This compound has been utilized in diverse scientific studies, primarily focusing on its impact on cancer cells and related pathways. Some key applications include:
Inhibition of Sirtuins this compound has been used as an inhibitor of sirtuins, especially SIRT1 . It can directly inhibit the protein deacetylase activity of purified human SIRT1, SIRT2, and SIRT3 .
Anti-neoplastic Effects this compound has demonstrated anti-neoplastic effects in vitro and in vivo on various hematopoietic malignancies of lymphoid and myeloid lineages . It has shown inhibitory effects on cell proliferation in diffuse large B-cell lymphoma (DLBCL) cell lines .
Apoptosis Induction this compound can induce apoptosis in cancer cells . It induces a massive apoptotic cell death in concentration- and time-dependent fashions in uveal melanoma (UM) cell lines . this compound treatment induced both cleaved PARP-1 and cleaved caspase 3 .
Impact on Cell Cycle Treatment with this compound significantly increased the percentages of cells in G1 phase while decreasing the percentages in S phase in DLBCL cell lines .
Autophagy Impairment this compound has been shown to impair the autophagy pathway by increasing the levels of LC3-II and/or SQSTM1/p62 in CLL cells .
This compound in Diffuse Large B-Cell Lymphoma (DLBCL)
This compound potently inhibited cell proliferation in a dose- and time-dependent manner in DLBCL cell lines . Examination of cell cycle progression showed that the percentages of cells in G1 phase were significantly increased, while the percentages of cells in S phase were significantly decreased in a dose-dependent manner . this compound treatment induced both cleaved PARP-1 and cleaved caspase 3, and also activated the extrinsic but not the intrinsic cell-death pathway .
This compound in Uveal Melanoma (UM)
This compound treatment significantly decreased the population of ALDH+ cells and tumor sphere formation . It induced a massive apoptotic cell death in concentration- and time-dependent fashions in UM cell lines . this compound induced a dramatic increase in the cell population with loss of mitochondrial transmembrane potential . It also inhibits Wnt/β-catenin signaling perhaps through repressing GSK3β (S9) and DVL protein .
Synergistic Effects
This compound enhances cytotoxic effects of 5-fluorouracil and oxaliplatin in colon cancer cells . The combination of this compound and vinblastine synergistically inhibited the viability of UM cells . Combined treatment of metformin and this compound can synergistically induce the apoptotic pathway through SIRT1 down-regulation .
Other Cancers
This compound has been shown to impair the autophagy pathway in chronic lymphocytic leukemia (CLL) cells . It has also shown effectiveness against hematopoietic malignancies including chronic myelogenous leukemia, acute lymphoblastic leukemia, acute promyelocytic leukemia and solid tumors such as pancreatic cancer, colon cancer, gastric cancer, Ewing sarcoma, and soft tissue sarcoma .
In Vivo Activity in Tumor Growth
Tenovins are active on mammalian cells at one-digit micromolar concentrations and decrease tumor growth in vivo as single agents . In vivo antitumor activity of this compound prompted to elucidate its precise mechanism of action as required for further optimization studies .
Granulocytic Differentiation
This compound induces granulocytic differentiation by inhibiting SIRT2 activity .
Data Table
Mécanisme D'action
Target of Action
Tenovin-6 primarily targets the Sirtuin family of proteins, specifically SIRT1 , SIRT2 , and SIRT3 . Sirtuins are class III histone deacetylases (HDACs) that play a crucial role in cellular processes such as aging, inflammation, metabolism, and stress resistance . This compound also inhibits dihydroorotate dehydrogenase (DHODH) .
Mode of Action
This compound acts as an inhibitor of SIRT1, SIRT2, and SIRT3, thereby preventing their protein deacetylase activities . This inhibition leads to an increase in the acetylation of various proteins, affecting their function . Additionally, this compound is known to activate the transcriptional activity of p53 , a tumor suppressor protein .
Biochemical Pathways
The inhibition of SIRT1 by this compound leads to the activation of p53 , resulting in the upregulation of p21 , a cyclin-dependent kinase inhibitor . This causes cell cycle arrest, leading to cellular senescence . Furthermore, this compound has been shown to impair autophagy, a cellular degradation pathway, by inhibiting autophagic flux .
Result of Action
The activation of p53 and the subsequent upregulation of p21 lead to cell cycle arrest and apoptosis . The inhibition of autophagy by this compound also contributes to the induction of apoptosis . Furthermore, this compound has been shown to suppress the growth of various cancer cells and eliminate cancer stem cells .
Action Environment
The effectiveness of this compound can be influenced by the genetic background of the cancer cells. For instance, the initiation of autophagy following treatment with this compound conferred some protective effect on numerous cells . Moreover, the combination of this compound with other drugs, such as chloroquine, an autophagy inhibitor, increased the cytotoxic effect by enhancing apoptosis and cell-cycle arrest .
Analyse Biochimique
Biochemical Properties
Tenovin-6 interacts with the sirtuin family of deacetylases . These enzymes are involved in histone and protein deacetylation, promoting tighter chromatin packing and reduced transcription at target loci . The interaction between this compound and sirtuins results in the inhibition of these enzymes, leading to changes in cellular processes .
Cellular Effects
This compound has been shown to induce cellular senescence in primary human fibroblasts . Cells treated with this compound cease proliferation and arrest in G1 of the cell cycle, with elevated p21 levels and DNA damage foci . There is also an increase in mitochondrial and lysosomal load, and increased senescence-associated β-galactosidase activity . Furthermore, this compound treatment leads to the secretion of IL-6, indicative of upregulation of the senescence-associated secretory phenotype (SASP) .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of sirtuins, leading to changes in chromatin structure and transcription . This results in the induction of cellular senescence, characterized by cell cycle arrest and altered metabolism .
Temporal Effects in Laboratory Settings
The effects of this compound have been studied in the short term, with low-dose treatment leading to the induction of cellular senescence
Metabolic Pathways
Given its role in inhibiting sirtuins, it is likely that this compound has effects on metabolic flux or metabolite levels .
Méthodes De Préparation
Tenovin-6 est synthétisé par une série de réactions chimiques à partir de précurseurs disponibles dans le commerce. La solubilité de this compound dans le diméthylsulfoxyde (DMSO) est supérieure à 10 mM, et il est souvent préparé dans le DMSO à des fins expérimentales .
Analyse Des Réactions Chimiques
Tenovin-6 subit diverses réactions chimiques, notamment :
Oxydation : Il peut être oxydé dans des conditions spécifiques pour former différents dérivés.
Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, modifiant ainsi son activité.
Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels, améliorant ainsi ses propriétés .
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et divers catalyseurs. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés .
Applications de recherche scientifique
This compound a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé outil pour étudier l'inhibition des protéines sirtuines et l'activation de p53
Biologie : This compound est utilisé dans les études biologiques pour comprendre ses effets sur les processus cellulaires tels que l'autophagie et l'apoptose
Médecine : Il a montré un potentiel en thérapie anticancéreuse en induisant l'apoptose dans les cellules cancéreuses et en inhibant la croissance tumorale
Industrie : This compound est utilisé dans le développement de nouveaux agents thérapeutiques ciblant les protéines sirtuines et les voies p53
Mécanisme d'action
This compound exerce ses effets en inhibant les activités de désacétylase de SIRT1, SIRT2 et SIRT3, conduisant à l'activation de p53 . Cette activation entraîne la régulation à la hausse de la transcription dépendante de p53, favorisant l'apoptose et inhibant la croissance tumorale . De plus, this compound inhibe la dihydroorotate déshydrogénase, contribuant ainsi à son activité antitumorale .
Comparaison Avec Des Composés Similaires
Comparé à Tenovin-1, Tenovin-6 est plus hydrosoluble et a une puissance plus élevée pour inhiber les protéines sirtuines . D'autres composés similaires incluent :
Salermide : Un inhibiteur double de SIRT1 et SIRT2 avec des propriétés antinéoplasiques.
Sirtinol : Un autre inhibiteur de sirtuine utilisé dans la recherche sur le cancer.
Cambinol : Connu pour ses effets inhibiteurs sur les protéines sirtuines.
This compound se démarque par sa combinaison unique d'inhibition des sirtuines et d'activation de p53, ce qui en fait un outil précieux dans la recherche sur le cancer .
Activité Biologique
Tenovin-6 is a small molecule identified as a potent inhibitor of sirtuins, specifically SIRT1 and SIRT2, which are NAD+-dependent deacetylases involved in various cellular processes, including apoptosis, cell cycle regulation, and tumorigenesis. This compound has garnered attention for its potential therapeutic applications in cancer treatment due to its ability to induce apoptosis in various cancer cell lines.
SIRT1/2 Inhibition
This compound exerts its biological activity primarily through the inhibition of SIRT1 and SIRT2. This inhibition leads to the activation of tumor suppressor genes such as p53 , which plays a crucial role in regulating the cell cycle and inducing apoptosis. Studies have shown that this compound treatment activates p53, resulting in decreased expression of anti-apoptotic proteins like Mcl-1 and XIAP , thereby promoting apoptotic pathways in cancer cells .
Induction of Apoptosis
The induction of apoptosis by this compound has been demonstrated in various cancer types, including acute lymphoblastic leukemia (ALL), diffuse large B-cell lymphoma (DLBCL), and uveal melanoma. Key findings include:
- Apoptosis in ALL Cells : this compound treatment led to significant apoptosis in pre-B ALL cell lines and primary ALL cells, sensitizing them to chemotherapeutic agents like etoposide .
- DLBCL Cell Lines : The compound inhibited proliferation in DLBCL cell lines in a dose-dependent manner, with increased levels of apoptotic markers such as cleaved PARP and caspase 3 observed post-treatment .
- Uveal Melanoma Cells : In uveal melanoma cells, this compound induced mitochondrial damage and increased cytochrome c release into the cytosol, further supporting its role in apoptosis induction .
Efficacy Against Cancer Cell Lines
The following table summarizes the effects of this compound on various cancer cell lines:
Cancer Type | Cell Line | IC50 (μM) | Mechanism | Outcome |
---|---|---|---|---|
Acute Lymphoblastic Leukemia | REH, NALM-6 | <5 | SIRT1/2 inhibition, p53 activation | Induces apoptosis |
Diffuse Large B-cell Lymphoma | OCI-Ly1, DHL-10 | 2.5 - 10 | Inhibition of proliferation, activation of apoptosis | Reduces cell viability |
Uveal Melanoma | Mel 270, 92.1 | 10 | Mitochondrial damage, caspase activation | Induces massive apoptotic cell death |
Sonic Hedgehog Medulloblastoma | - | <5 | Inhibition of growth | Reduced tumor growth in vivo |
Case Studies
- Acute Lymphoblastic Leukemia (ALL) :
- Diffuse Large B-cell Lymphoma (DLBCL) :
- Uveal Melanoma :
Propriétés
IUPAC Name |
4-tert-butyl-N-[[4-[5-(dimethylamino)pentanoylamino]phenyl]carbamothioyl]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N4O2S/c1-25(2,3)19-11-9-18(10-12-19)23(31)28-24(32)27-21-15-13-20(14-16-21)26-22(30)8-6-7-17-29(4)5/h9-16H,6-8,17H2,1-5H3,(H,26,30)(H2,27,28,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJSXSQRIUSRCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)NC(=O)CCCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647242 | |
Record name | 4-tert-Butyl-N-[(4-{[5-(dimethylamino)pentanoyl]amino}phenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011557-82-6 | |
Record name | 4-tert-Butyl-N-[(4-{[5-(dimethylamino)pentanoyl]amino}phenyl)carbamothioyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.